N-Furfurylformamide

Beschreibung

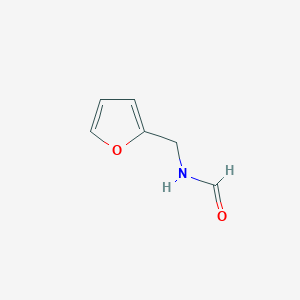

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-5-7-4-6-2-1-3-9-6/h1-3,5H,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZUCHVCRRKTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222996 | |

| Record name | N-Furfurylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72693-10-8 | |

| Record name | N-Furfurylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072693108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Furfurylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(furan-2-yl)methyl]formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FURFURYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNW8B4DQ35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of N Furfurylformamide

Controlled Synthesis of N-Furfurylformamide

The efficient production of this compound is paramount for its application in further chemical synthesis. Methodologies focus on optimizing reaction conditions to ensure high yields and purity, primarily through the formylation of its precursor, furfurylamine (B118560).

Optimized Condensation and Hydrolysis Protocols for this compound Production

While direct optimized condensation and hydrolysis protocols for this compound production are not extensively detailed in readily available literature, the synthesis fundamentally relies on the reaction between furfurylamine and a formylating agent. The efficiency of this process is contingent on factors such as the choice of reagent, catalyst, temperature, and reaction time. The Leuckart reaction, a classic method for reductive amination, offers a pathway where formamide (B127407) or ammonium (B1175870) formate (B1220265) can serve as both the nitrogen source and the reducing agent in the conversion of aldehydes or ketones to amines, ultimately yielding N-formylated products at elevated temperatures, typically between 120 and 165 °C. usda.govacs.org

Formylation Strategies for Furfurylamine Precursors

The N-formylation of furfurylamine is a critical step in the synthesis of this compound. Various formylating agents have been employed to achieve this transformation, each with its own set of advantages and reaction conditions.

Common formylating agents include formic acid and its esters, such as ethyl formate. The use of formic acid often requires a catalyst to proceed efficiently. Lewis acids like ZnCl₂ have been shown to effectively catalyze the N-formylation of amines with formic acid, with arylamines exhibiting higher reactivity than alkylamines. In some cases, the reaction can proceed without a catalyst, albeit under harsher conditions.

Bio-catalytic approaches have also been explored, utilizing enzymes like lipase (B570770) to catalyze the N-formylation of amines with ethyl formate, offering a milder and more environmentally friendly alternative. The choice of formylating agent and catalyst significantly impacts the yield and selectivity of the reaction.

Table 1: Comparison of Formylation Strategies for Amines

| Formylating Agent | Catalyst/Conditions | Substrate Scope | Yields | Reference |

| Formic Acid | ZnCl₂ | Alkyl, aryl, and heteroaryl amines | High | stackexchange.com |

| Ethyl Formate | Lipase | Various amines | High | Not specified |

| Formamide | High Temperature (Leuckart Reaction) | Aldehydes/Ketones to amines | Variable | usda.govacs.org |

Derivatization and Functionalization Reactions of this compound

This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules. Its functional groups, the formyl group and the furan (B31954) ring, provide multiple sites for chemical modification.

Synthesis of N-Acyl Furfurylamine Intermediates

The conversion of this compound to other N-acyl furfurylamine intermediates can be achieved through transamidation reactions. This process involves the exchange of the formyl group with another acyl group. While specific examples starting directly from this compound are not extensively documented, the general principle of transamidation of formamides is a known synthetic strategy. This can be promoted by various catalysts and reaction conditions. For instance, NH₄I has been shown to promote the N-acylation of amines using dimethylformamide (DMF) and dimethylacetamide (DMA) as acyl sources, suggesting a potential pathway for the conversion of this compound. cdnsciencepub.com

Pathways to Difurfuryldiamine Derivatives from this compound

While direct conversion from this compound is not the primary route, its precursor, furfurylamine, is a key starting material for the synthesis of difurfuryldiamine derivatives. A significant pathway involves the acid-catalyzed condensation of furfurylamine with aldehydes, such as formaldehyde. usda.govacs.org This reaction proceeds in aqueous acidic conditions, typically using hydrochloric acid, at temperatures ranging from 20 to 50 °C. The reaction yields difurfuryl diamino compounds in moderate yields (30-50%). usda.gov

The proposed mechanism involves the electrophilic substitution on the furan ring of furfurylamine by a protonated aldehyde. A detailed kinetic model for this acid-catalyzed formation has been developed, indicating that the rate constants are dependent on both temperature and acid concentration. acs.org

Table 2: Conditions for Acid-Catalyzed Condensation of Furfurylamine with Aldehydes

| Aldehyde | Acid | Temperature (°C) | Yield (%) | Reference |

| Formaldehyde | 2.5-5.2 M HCl | 20-50 | 30-50 | usda.gov |

| Acetaldehyde | 3 M HCl | 30 | Not specified | usda.gov |

Formation of Other this compound Analogs and Related N-Heterocycles

The furan moiety in this compound and its derivatives can participate in cyclization reactions to form various N-heterocycles. The synthesis of substituted pyridines and pyrimidines, for instance, can be achieved from furan-containing precursors.

Green Chemistry Approaches in this compound Synthesis Research

Catalytic Systems for N-Formylation Reactions

The N-formylation of furfurylamine is the direct route to this compound. Green chemistry promotes the use of catalysts to facilitate this transformation under milder conditions and with higher selectivity, thereby reducing the need for stoichiometric reagents that generate significant waste.

A notable solvent-free approach involves the reaction of furfurylamine with formic acid. This method, conducted under microwave irradiation, provides this compound in approximately 85% yield. The use of microwave heating accelerates the reaction, leading to shorter reaction times and increased energy efficiency. organic-chemistry.orgresearchgate.net

Biocatalysis presents another promising green avenue. The enzyme-catalyzed N-formylation of amines using ethyl formate as the formylating agent has been demonstrated as a viable method. tue.nl Lipases, for instance, can effectively catalyze this reaction under mild conditions, offering high selectivity and the potential for catalyst recycling. While specific data for this compound is emerging, the general applicability of this method to various amines suggests its potential for a highly sustainable synthesis.

Furthermore, heterogeneous catalysts are being explored to simplify product purification and catalyst reuse. For instance, the N-formylation of various amines has been successfully carried out using iodine as a catalyst in solvent-free conditions, yielding N-formylated products in high efficiency. organic-chemistry.org The application of such catalysts to furfurylamine N-formylation is an active area of research. The use of carbon dioxide as a C1 source for N-formylation, often in the presence of a heterogeneous catalyst and a reducing agent like H2, represents a particularly attractive green route, as it utilizes a renewable and non-toxic feedstock. nih.govrsc.orgrsc.orgsemanticscholar.org

| Catalytic System/Method | Formylating Agent | Reaction Conditions | Yield (%) | Solvent |

|---|---|---|---|---|

| Microwave-assisted | Formic Acid | Solvent-free, Microwave irradiation | ~85 | Solvent-free |

| Biocatalysis (e.g., Lipase) | Ethyl Formate | Mild temperature and pressure | High (general for amines) | Typically aqueous or organic solvent |

| Iodine | Formic Acid | Solvent-free, 70°C | High (general for amines) | Solvent-free |

| Heterogeneous Ru/ZIF-8 | CO2 and H2 | 150°C, 2MPa CO2, 6MPa H2 | High (for isoquinolines) | THF |

Atom Economy and Sustainability Considerations in Synthetic Routes

Atom economy is a crucial metric in green chemistry, quantifying the efficiency of a chemical reaction in converting reactants into the desired product. monash.edumonash.edu A higher atom economy signifies a more sustainable process with less waste generation.

The synthesis of this compound can be achieved through various routes, each with a different atom economy.

Route 1: N-formylation with Formic Acid: Furfurylamine + HCOOH → this compound + H₂O In this reaction, the only byproduct is water, leading to a relatively high atom economy.

Route 2: N-formylation with Ethyl Formate: Furfurylamine + HCOOCH₂CH₃ → this compound + CH₃CH₂OH This route produces ethanol (B145695) as a byproduct. While ethanol is a relatively benign substance, it still represents a portion of the reactant atoms that are not incorporated into the final product, thus lowering the atom economy compared to the formic acid route.

The ideal synthetic route from an atom economy perspective would be a direct addition reaction where all reactant atoms are incorporated into the product. While not yet fully realized for this compound on a large scale, the conceptual N-formylation using carbon monoxide (though hazardous) would represent a 100% atom-economical reaction. The use of CO2 and a hydrogen source is a safer and greener alternative that is being actively investigated.

| Synthetic Route | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| N-formylation with Formic Acid | Furfurylamine, Formic Acid | This compound | Water (H₂O) | 87.4% |

| N-formylation with Ethyl Formate | Furfurylamine, Ethyl Formate | This compound | Ethanol (CH₃CH₂OH) | 73.1% |

Enzymatic and Biochemical Pathway Research Involving N Furfurylformamide

Structural and Mechanistic Enzymology of N-Furfurylformamide Interactions with FMDs

The interaction between this compound and FMD is governed by the complex architecture of the enzyme and the sophisticated chemistry of its metallocofactors. FMDs are intricate, multi-subunit enzymes that create a precise environment for catalysis researchgate.netwikipedia.org.

FMD is a large enzymatic complex composed of multiple distinct subunits nih.govresearchgate.net. For instance, the enzyme in Methanosarcina barkeri consists of six subunits (FmdA, FmdB, FmdC, FmdD, FmdE, and FmdF) nih.gov. Structural analyses of FMDs from various archaea have revealed a remarkable feature: a long, hydrophilic internal tunnel, approximately 43 Å in length, that connects two separate active sites tum.de.

One active site, located in the FwdBD module, is responsible for the reduction of CO2 to formate (B1220265). The second active site, in the FwdA module, performs the condensation of formate onto methanofuran (B1217411) tum.de. The specificity for substrates like this compound is largely determined by the properties of this tunnel and the amidohydrolase active site. Access to this site is restricted by a hydrophobic constriction and regulated by specific amino acid residues, such as a conserved lysine, that act as a "gatekeeper" researchgate.nettum.de. This structural arrangement is highly selective for the large, complex methanofuran molecule, which explains why smaller, alternative substrates like this compound can enter but are converted inefficiently researchgate.net.

The catalytic activity of FMD is dependent on a unique set of cofactors. These enzymes are either molybdenum or tungsten-containing iron-sulfur proteins that also feature a pterin (B48896) cofactor wikipedia.org. The metal atom (molybdenum or tungsten) is coordinated by a special pyranopterin ene-1,2-dithiolate ligand, forming what is known as the molybdenum cofactor (Moco) or tungsten cofactor (Tuco). This metal-pterin complex constitutes the core of the active site where the redox chemistry occurs tum.de.

The molybdenum or tungsten atom is essential for catalyzing the two-electron redox reaction involving the interconversion of formate and CO2. The pterin moiety is not just a structural scaffold but is believed to play a direct role in the electron transfer process. In addition to the primary metallocofactor, FMDs contain multiple iron-sulfur ([4Fe-4S]) clusters, which function as an electron-donating module, shuttling electrons required for the catalytic cycle researchgate.netwikipedia.org. The specific type of metal—molybdenum versus tungsten—can influence the enzyme's substrate specificity, as seen in the strict specificity of tungsten-containing FMDs for their natural substrate.

Biotechnological Research Applications and Bio-Inspired Synthesis Utilizing this compound Metabolism

Formylmethanofuran (B1241027) dehydrogenases (FMDs) are complex metalloenzymes found in archaea that play a crucial role in the biological fixation of carbon dioxide. These enzymes catalyze the reduction of CO2 to a formyl group, which is then transferred to the amine moiety of the cofactor methanofuran. This process is a key step in methanogenesis, representing an ATP-independent pathway for CO2 conversion.

The architecture of FMDs is particularly advantageous for CO2 reduction, and these enzymes also represent a biological system capable of synthesizing value-added chemicals directly from CO2 by condensing the produced formate onto various molecules nih.gov. Research has shown that FMD systems can utilize substrates other than their natural cofactor. Notably, this compound has been identified as a substrate for some FMDs, although the catalytic efficiency is lower than with the physiological substrate, formyl-methanofuran.

The ability of FMDs to catalyze these relatively unfavorable formylation reactions is enhanced by the thermodynamic pull from the internal accumulation of formate within the enzyme's structure nih.gov. This characteristic opens up possibilities for biotechnological applications where FMD systems could be harnessed for the bioconversion of CO2 into various formamide (B127407) derivatives. The molybdenum-containing FMD from Methanosarcina barkeri, for instance, has been shown to catalyze the dehydrogenation of this compound nih.gov.

The following table summarizes the relative activities of the molybdenum enzyme from Methanosarcina barkeri with different substrates.

| Substrate | Relative Activity (%) |

| N-formylmethanofuran | 100 |

| This compound | 11 |

| N-methylformamide | 0.2 |

| Formamide | 0.1 |

| Formate | 1 |

Data sourced from Bertram et al. (1994) nih.gov.

This demonstrates the potential, albeit with lower efficiency, of using FMDs to produce this compound and other formamides from their corresponding amines and a C1 source derived from CO2.

The natural catalytic activity of FMDs towards non-physiological substrates like this compound is relatively low nih.gov. To improve the efficiency of producing this compound or its analogs, enzyme engineering strategies can be explored. The focus of such engineering efforts would likely be the amidohydrolase subunit of the FMD complex, which is responsible for the condensation reaction.

The substrate specificity of the amidohydrolase active site is largely dictated by a hydrophobic constriction that favors the natural substrate, methanofuran. This restricted access hinders the efficient diffusion and reaction of alternative formyl-accepting amino groups nih.gov. Protein engineering could be employed to modify this active site to better accommodate and convert N-furfurylamine or other primary and secondary amines.

Potential strategies for engineering the amidohydrolase subunit include:

Modification of the Substrate Binding Cleft: Removing surrounding loops and helices could open up the active site, allowing for a broader range of substrates to enter and react nih.gov.

Alteration of Residues in the Docking Site: Key hydrophobic residues that stabilize the furfuryl group of methanofuran could be replaced with more polar residues. This would likely enhance the diffusion and binding of smaller or more polar amine substrates nih.gov.

While specific studies on the directed evolution or rational design of FMDs for enhanced this compound conversion are not yet prevalent in the literature, the principles of enzyme engineering suggest that it is a feasible approach to improve the catalytic efficiency for the synthesis of various formamide derivatives.

This compound in Microbial Metabolic Pathways and Biological Systems

This compound serves as a pseudo-substrate for FMDs, key enzymes in the metabolic pathway of methanogenesis in certain archaea researchgate.net. Methanogenesis is a form of anaerobic respiration that produces methane and is a critical part of the global carbon cycle. The initial step of CO2-dependent methanogenesis involves the reduction of CO2 and its fixation onto methanofuran, a reaction catalyzed by FMD nih.gov.

The ability of some FMDs to utilize N-furfurylamine as a substrate to produce this compound (in the reverse reaction) or to dehydrogenate this compound demonstrates a degree of substrate promiscuity in these enzymes. This has been particularly noted for the molybdenum-containing FMD from Methanosarcina barkeri nih.govuniprot.org. In contrast, the tungsten-containing FMDs from Methanobacterium thermoautotrophicum and Methanobacterium wolfei are highly specific for their natural substrate, N-formylmethanofuran nih.gov.

The substrate specificities of different FMDs are detailed in the table below.

| Enzyme Source | Enzyme Type | This compound Activity |

| Methanosarcina barkeri | Molybdenum | Yes (11% relative activity) |

| Methanobacterium wolfei | Molybdenum | Yes (1% relative activity) |

| Methanobacterium thermoautotrophicum | Molybdenum | No |

| Methanobacterium thermoautotrophicum | Tungsten | No |

| Methanobacterium wolfei | Tungsten | No |

Data compiled from Bertram et al. (1994) nih.gov.

The interaction of this compound with FMDs provides a tool for researchers to study the mechanism and substrate specificity of these crucial enzymes in anaerobic metabolism.

Currently, there is no scientific literature available that reports the identification of this compound in human serum metabolomic profiles. Extensive searches of metabolomics databases and scientific publications did not yield any results indicating the presence of this compound as an endogenous or exogenous metabolite in human serum.

Advanced Analytical Techniques for N Furfurylformamide Research

Chromatographic-Mass Spectrometric Methodologies

Chromatographic techniques coupled with mass spectrometry offer powerful tools for the separation, identification, and quantification of N-Furfurylformamide, especially in complex samples.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantitation of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of the molecular weight and elemental composition of this compound. HRMS provides highly accurate mass measurements, typically to several decimal places, which allows for the unambiguous assignment of the molecular formula by minimizing the number of possible elemental compositions for a given mass. This precision is critical for structural elucidation, particularly for novel compounds or when confirming the identity of a synthesized product. Beyond molecular weight, HRMS can provide fragmentation patterns through tandem mass spectrometry (MS/MS), where precursor ions are fragmented to yield characteristic product ions. Analysis of these fragmentation pathways offers detailed structural information, revealing the arrangement of atoms and functional groups within the this compound molecule. For instance, the predicted collision cross-section values for this compound adducts, such as [M+H]+ at m/z 126.05495 and [M+Na]+ at m/z 148.03689, are calculable parameters that aid in its characterization via ion mobility-mass spectrometry, a technique often coupled with HRMS uni.lu.

In addition to structural insights, HRMS is highly valuable for the quantitation of this compound. Its high sensitivity and selectivity enable the detection and measurement of the compound even at trace levels within complex matrices, reducing potential interferences. The ability to distinguish between compounds with very similar nominal masses (isobars) further enhances its quantitative accuracy.

Liquid Chromatography (LC) Optimization for Separation in Complex Matrices

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is fundamental for separating this compound from other components in a sample matrix before detection. Optimization of LC methods is crucial to achieve adequate resolution, sensitivity, and speed for the analysis of this compound. This involves careful selection and optimization of several parameters:

Stationary Phase: The choice of stationary phase (e.g., C18, C8, hydrophilic interaction liquid chromatography (HILIC)) depends on the polarity and chemical properties of this compound and the matrix components. For this compound, which contains both a furan (B31954) ring and an amide group, reversed-phase C18 columns are often a primary consideration, but HILIC might be explored for enhanced retention of the polar amide moiety.

Mobile Phase: Optimization of the mobile phase involves adjusting the solvent composition (e.g., mixtures of water, acetonitrile, methanol), pH, and buffer concentration. These parameters directly influence the retention time, selectivity, and peak shape of this compound. Common solvents used in HPLC include acetonitrile, methanol, and water sysrevpharm.org.

Flow Rate and Temperature: These parameters impact separation efficiency, run time, and back pressure. Optimal flow rates and temperatures ensure efficient mass transfer and stable chromatographic conditions.

The goal of LC optimization is to achieve baseline separation of this compound from interfering compounds in complex matrices, such as biological samples, food products, or environmental samples, ensuring accurate and reliable quantification.

Spectroscopic Characterization in Research Settings

Spectroscopic techniques provide complementary information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Bonding Analysis

A key application of NMR for amides like this compound is the study of restricted rotation around the C-N amide bond. Due to the partial double-bond character of the amide bond, rotation is hindered at room temperature, which can lead to distinct NMR signals for protons or carbons that are chemically equivalent if rotation were free scielo.brnanalysis.com. This phenomenon can be observed in the ¹H NMR spectrum, where, for instance, the protons on the methylene (B1212753) bridge adjacent to the nitrogen might appear as distinct signals if the rotation is slow on the NMR timescale nanalysis.com. Variable-temperature NMR experiments can be used to study the kinetics and thermodynamics of this conformational exchange, providing insights into the rotational energy barrier nanalysis.comcopernicus.org. Two-dimensional NMR techniques, such as HSQC-DEPT and HMBC-DEPT, are invaluable for assigning signals and establishing long-range correlations, further aiding in the complete structural elucidation and conformational analysis of this compound scielo.br.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound based on their unique vibrational frequencies lehigh.eduscribd.com. For this compound, key absorption bands would include:

Amide N-H stretch: Typically observed around 3200-3500 cm⁻¹.

Amide C=O stretch (Amide I band): A strong absorption usually found in the range of 1630-1690 cm⁻¹.

C-H stretches: Aromatic C-H stretches from the furan ring (around 3000-3100 cm⁻¹) and aliphatic C-H stretches from the methylene group (around 2850-2960 cm⁻¹).

Furan ring vibrations: Characteristic peaks associated with the furan ring structure.

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used for the detection of conjugated systems and for quantitative analysis ej-eng.orgresearchgate.netuomustansiriyah.edu.iq. This compound contains a furan ring, which is a conjugated system, and an amide chromophore. These structural features will result in characteristic absorption bands in the UV region due to π→π* and n→π* electronic transitions ej-eng.orguomustansiriyah.edu.iq. UV-Vis can be used for the qualitative identification of the compound based on its characteristic absorption maxima (λmax) and for quantitative determination by applying Beer-Lambert's Law, relating absorbance to concentration scribd.comej-eng.org. The molar absorption coefficient, an intrinsic property, can serve as a fingerprint for the compound researchgate.net.

Method Validation and Quality Assurance in this compound Analysis

Method validation is a critical process to confirm that an analytical procedure used for the analysis of this compound is suitable for its intended purpose sysrevpharm.orgujpronline.comresearchgate.netamericanpharmaceuticalreview.com. It ensures the reliability, consistency, and quality of the analytical results. Key validation parameters, often guided by international guidelines such as those from the International Conference on Harmonisation (ICH), include:

Accuracy: The closeness of test results to the true value sysrevpharm.org.

Precision: The closeness of agreement among multiple measurements of the same homogeneous sample under specified conditions. This includes repeatability (intra-laboratory, same analyst, same equipment) and intermediate precision (different days, analysts, equipment) sysrevpharm.orggtfch.org.

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components sysrevpharm.org.

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range sysrevpharm.orgujpronline.com. The range defines the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Detection Limit (DL or LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified sysrevpharm.orgujpronline.com.

Quantitation Limit (QL or LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with suitable precision and accuracy sysrevpharm.orgujpronline.com.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage sysrevpharm.orggtfch.org.

Quality assurance in this compound analysis involves a systematic approach to ensure that all analytical results meet predefined quality standards. This includes adherence to Good Laboratory Practices (GLP), routine calibration of instruments, use of certified reference materials, and ongoing system suitability testing to monitor method performance over time ujpronline.comresearchgate.net. A robust change control program is also essential to evaluate the impact of any modifications to the validated method researchgate.netamericanpharmaceuticalreview.com.

Assessment of Accuracy, Precision, and Robustness in Analytical Methods

The validation of analytical methods is a critical process to confirm that a method is suitable for its intended purpose, yielding reliable and consistent results ich.orgiosrphr.orgresearchgate.net. Key performance characteristics evaluated during method validation include accuracy, precision, and robustness, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH) uab.eduich.orgsci-hub.seeuropa.eu.

Accuracy refers to the closeness of agreement between the value found by the method and the accepted true value or an accepted reference value iosrphr.orguab.edueuropa.eu. It is often expressed as the percentage of recovery of a known amount of analyte added to a sample matrix europa.euraccefyn.co. For quantitative assays, accuracy is typically assessed by analyzing samples of known concentrations across the method's range, often at multiple levels (e.g., 80%, 100%, and 120% of the target concentration) ich.orgresearchgate.net. The recovery results are then calculated, with acceptance criteria commonly set within a specific percentage range (e.g., 98-102% or 90-110% depending on the application) environics.comptfarm.pl.

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions uab.edueuropa.eu. Precision is typically considered at three levels:

Repeatability (Intra-assay precision): Measures precision under the same operating conditions over a short interval of time, often assessed by analyzing multiple replicates of a sample by the same analyst using the same equipment on the same day uab.eduich.org.

Intermediate Precision: Evaluates within-laboratory variations, such as different days, different analysts, or different equipment uab.eduich.org.

Reproducibility: Expresses the precision between laboratories, usually determined through collaborative studies uab.edu.

Precision is commonly expressed as the variance, standard deviation, or relative standard deviation (RSD or %CV) of a series of measurements uab.eduscispace.com. Typical acceptance criteria for RSD vary depending on the analyte concentration and method type, with values often less than 2% for major analytes and 5-10% for low-level impurities environics.comscispace.com.

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters uab.edueuropa.euraccefyn.co. It provides an indication of the method's reliability during normal usage europa.eu. Robustness studies involve intentionally varying parameters such as mobile phase composition, pH, column temperature, flow rate, or reagent lots, and then evaluating the impact on method performance (e.g., retention time, peak area, resolution) ich.orgeuropa.euresearchgate.net. This assessment helps identify critical parameters that require careful control and ensures the method's reliability under minor deviations from standard operating conditions ich.orgeuropa.eu.

Table 1: Typical Acceptance Criteria for Analytical Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria (General) |

| Accuracy | Closeness of agreement between measured value and true value. | Recovery: 98-102% for assays; 90-110% for impurities environics.comptfarm.pl. |

| Precision | Closeness of agreement among repeated measurements. | |

| - Repeatability | Precision under same conditions over short time. | RSD ≤ 2% for assays; RSD ≤ 5-10% for impurities environics.comscispace.com. |

| - Intermediate Precision | Precision within laboratories (different days, analysts, equipment). | RSD ≤ 2-5% for assays; RSD ≤ 10-15% for impurities environics.comscispace.com. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent method performance (e.g., retention time, peak area) under slight variations europa.euenvironics.com. |

Development of Standards and Reference Materials for Quantitation

The development and use of standards and reference materials are fundamental to quantitative analytical chemistry, providing the basis for accurate and traceable measurements of this compound. These materials serve as benchmarks against which unknown samples are compared, ensuring the reliability and comparability of analytical results across different laboratories and over time iosrphr.orgscispace.compaclp.com.

Standards are substances of known purity and concentration used to calibrate analytical instruments and to prepare calibration curves. They are crucial for establishing the relationship between the instrument's response and the analyte's concentration environics.com. Reference Materials (RMs) and Certified Reference Materials (CRMs) are more rigorously characterized materials with established traceability to international standards, providing a higher level of confidence in analytical measurements paclp.combcp-instruments.comlgcstandards.comeuropa.eu.

The development process for standards and reference materials typically involves several critical steps:

Procurement and Characterization of Raw Material: High-purity material is acquired and extensively characterized to determine its chemical identity, purity, and homogeneity bcp-instruments.comeuropa.eu. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), elemental analysis, and chromatographic purity assays (e.g., HPLC, GC) are employed.

Assessment of Homogeneity: Ensures that the analyte is uniformly distributed throughout the material, so that any subsample taken is representative of the whole europa.eu.

Assessment of Stability: Evaluates the material's stability under various storage and transport conditions to determine its shelf-life and appropriate handling procedures scispace.comeuropa.eu. This often involves real-time and accelerated stability studies.

Value Assignment (for CRMs): For certified reference materials, the property values (e.g., concentration, purity) are assigned through a rigorous characterization study, often involving multiple independent analytical methods and inter-laboratory comparisons bcp-instruments.comeuropa.euqotho.co.za. This process ensures the highest level of accuracy and traceability.

Certification and Documentation: A detailed Certificate of Analysis (CoA) is issued, providing all relevant information about the CRM, including its certified values, uncertainties, traceability, and instructions for use and storage bcp-instruments.comqotho.co.za.

For this compound, the availability of well-characterized standards or certified reference materials would significantly enhance the accuracy and comparability of quantitative analyses. These materials would be essential for calibrating instruments, validating analytical methods, and ensuring the quality control of processes where this compound is a target analyte. However, specific certified reference materials or widely available primary standards for this compound were not identified in the current search. Researchers typically rely on commercially available high-purity this compound for preparing in-house working standards, which are then characterized and validated according to the specific requirements of their analytical applications.

Theoretical and Computational Chemistry Approaches to N Furfurylformamide

Quantum Chemical Investigations of N-Furfurylformamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These methods, based on the principles of quantum mechanics, can elucidate the distribution of electrons within the molecule and predict its behavior in various chemical environments.

Electronic structure calculations are pivotal for describing the arrangement of electrons in this compound and how this arrangement dictates its chemical properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's ground and excited state electronic energies, electron density distribution, and molecular orbitals.

Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic transitions within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is typically localized on the furan (B31954) ring, which is rich in π-electrons, while the LUMO is often distributed over the formamide (B127407) group, particularly the carbonyl carbon. This separation of frontier orbitals suggests that the furan ring is the primary site for electrophilic attack, whereas the formamide group is more susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the ionization potential. |

| LUMO Energy | -0.8 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. |

| Dipole Moment | 3.2 D | A measure of the overall polarity of the molecule, influencing intermolecular interactions. |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations. Actual values may vary depending on the level of theory and basis set used.

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be compared with experimental spectra for validation. For instance, theoretical calculations can simulate infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule's bonds. These calculations can help in the assignment of experimental spectral bands to specific vibrational modes. Similarly, Ultraviolet-Visible (UV-Vis) spectra can be predicted by calculating the electronic transition energies between molecular orbitals.

Furthermore, computational methods are invaluable for mapping out potential reaction pathways. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of different reaction mechanisms. For this compound, this could include studying its hydrolysis or its oxidation by enzymes.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C=O Stretch | 1680 | 1675 | Strong band characteristic of the amide carbonyl group. |

| N-H Stretch | 3350 | 3340 | Band associated with the stretching of the amide N-H bond. |

| C-N Stretch | 1390 | 1385 | Stretching vibration of the amide C-N bond. |

| Furan Ring Stretch | 1550 | 1545 | Characteristic stretching vibrations of the furan ring. |

Note: The data in this table is illustrative. Calculated frequencies are often scaled to better match experimental values.

Molecular Dynamics and Simulation Studies

While quantum chemistry provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore the different accessible conformations and determine their relative stabilities. This is crucial for understanding how the molecule might orient itself when interacting with other molecules, such as in a solvent or at the active site of an enzyme. The simulations can identify the most populated conformational states and the energy barriers between them.

MD simulations are also used to study intermolecular interactions. By simulating this compound in a solvent, such as water, one can analyze the hydrogen bonding patterns and other non-covalent interactions that govern its solvation. This information is important for understanding its solubility and behavior in biological environments.

One of the key applications of computational chemistry for this compound is in studying its interaction with enzymes like formylmethanofuran (B1241027) dehydrogenases (FMDs), for which it acts as a pseudo-substrate. Current time information in Edmonton, CA.smu.edunih.gov Ligand docking is a computational technique used to predict the preferred binding orientation of a small molecule to a larger receptor, such as an enzyme. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the enzyme's active site and score them based on a scoring function that estimates the binding affinity.

Following docking, MD simulations of the enzyme-ligand complex can be performed to assess the stability of the predicted binding pose and to study the dynamics of the interactions. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. This information is invaluable for understanding the basis of substrate recognition and for the rational design of enzyme inhibitors or new substrates. The residues forming the docking site for the natural substrate in FMDs are conserved, suggesting their importance for substrate selectivity. Current time information in Edmonton, CA.

Table 3: Key Intermolecular Interactions between this compound and a Hypothetical FMD Active Site (Illustrative Data)

| Interaction Type | This compound Atom/Group | Enzyme Residue | Distance (Å) |

| Hydrogen Bond | Formyl Oxygen | TYR 120 (OH) | 2.8 |

| Hydrogen Bond | Amide Hydrogen | ASP 150 (O) | 3.0 |

| π-π Stacking | Furan Ring | PHE 200 | 3.5 |

| Hydrophobic Interaction | Furfuryl CH₂ | LEU 180 | 3.8 |

Note: This table presents hypothetical data to illustrate the types of interactions that could be identified through docking and MD simulations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide detailed insights into the step-by-step mechanism of chemical reactions involving this compound. By combining quantum mechanics with molecular mechanics (QM/MM methods), it is possible to study reactions within the complex environment of an enzyme active site. In a QM/MM simulation, the reacting species and key active site residues are treated with a high level of quantum mechanical theory, while the rest of the enzyme and solvent are modeled using a more computationally efficient molecular mechanics force field.

This approach allows for the calculation of the reaction profile within the enzyme, identifying transition states and intermediates. For the enzymatic conversion of this compound, QM/MM simulations could elucidate the role of specific amino acid residues in catalysis, such as acting as proton donors or acceptors, or stabilizing transition states. This level of mechanistic detail is often difficult to obtain through experimental methods alone and is crucial for a complete understanding of enzyme function.

Transition State Analysis and Energy Landscapes of this compound Transformations

The transformation of one chemical species into another can be visualized as movement across a multi-dimensional potential energy surface (PES). nih.gov This surface maps the potential energy of a system as a function of the geometric positions of its constituent atoms. Key features of this "energy landscape" are minima, which correspond to stable molecules (reactants, intermediates, and products), and first-order saddle points, which represent transition states—the points of maximum energy along a reaction pathway. nih.govresearchgate.net

Transition state analysis is a cornerstone of computational chemistry used to elucidate reaction mechanisms. For a given transformation of this compound, such as hydrolysis or thermal decomposition, computational methods like Density Functional Theory (DFT) can be employed to locate the precise geometry and energy of the transition state connecting reactants and products. pitt.edumdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor governing the reaction rate.

For instance, in the thermal decomposition of related amide compounds, mechanisms involving a six-membered transition state have been computationally identified. mdpi.com A similar approach applied to this compound would involve mapping the energy landscape to confirm the lowest energy pathway. This involves calculating the energies of the reactant (this compound), the proposed transition state, and the final products. The results of such an analysis provide a quantitative picture of the reaction's feasibility and mechanism.

Table 1: Illustrative Energy Profile for a Hypothetical this compound Transformation This table presents conceptual data for a hypothetical reaction pathway, as specific computational studies on this compound transformations are not publicly available. The values are for illustrative purposes to show what a typical computational analysis would yield.

| Species | Description | Relative Energy (kJ/mol) |

| Reactant | This compound | 0 |

| Transition State | Highest energy point on the reaction coordinate | +150 |

| Intermediate | A metastable species formed during the reaction | +25 |

| Product Complex | Products in close proximity after formation | -40 |

| Separated Products | Final, stable products of the transformation | -60 |

Kinetic Modeling of this compound Reactions

Kinetic modeling aims to create mathematical representations that describe the rate at which chemical reactions occur. While specific kinetic models for this compound are not extensively documented in the literature, studies on closely related compounds, such as its precursor furfurylamine (B118560), provide a clear framework for how such models are developed. usda.gov

For example, the acid-catalyzed reaction of furfurylamine with aldehydes to form difurfuryl-diamines has been successfully modeled. usda.gov This process involves proposing a semi-mechanistic reaction network that includes all plausible elementary steps, including side reactions. usda.gov Based on this network, a mathematical model comprising a set of differential equations is derived to describe the concentration changes of reactants, intermediates, and products over time. usda.gov

The rate constants for the individual reactions within the network are crucial parameters in the model. These constants often show an exponential dependence on the reciprocal of the absolute temperature (Arrhenius equation) and on the concentration of catalysts, such as acid. usda.gov Computational methods, including transition state theory, can be used to calculate these rate constants from first principles, complementing experimental data. chemrxiv.org The resulting mathematical model can then be used to predict the reaction's behavior over a wide range of conditions, including temperature, reactant ratios, and catalyst concentration. usda.gov

Table 2: Key Parameters in a Kinetic Model for a Furfurylamine Reaction Data adapted from a study on the acid-catalyzed reaction of furfurylamine with acetaldehyde, serving as an analog for modeling this compound reactions. usda.gov

| Parameter | Description | Dependence |

| Rate Constants (k) | Proportionality factors relating reaction rate to reactant concentrations. | Exponentially dependent on temperature and acid concentration. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determined from the temperature dependence of the rate constants. |

| Reactant Concentration | The amount of starting materials ([Furfurylamine], [Aldehyde]). | Directly influences the rate of reaction as described by the model equations. |

| Acid Concentration | The amount of catalyst present in the system. | Affects the magnitude of the rate constants. |

| Temperature | The thermodynamic temperature of the reaction system. | Influences the rate constants according to the Arrhenius relationship. |

Cheminformatics and Data-Driven Research on this compound Analogs

Cheminformatics applies computational and informational techniques to a broad range of chemical problems, from drug discovery to materials science. A key area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govdigitaloceanspaces.com These data-driven approaches are used to find correlations between the structural or physicochemical properties of molecules and their biological activity or physical properties. nih.gov

For analogs of this compound, such as various furan and amide derivatives, QSAR studies have been successfully employed to predict activities like antimicrobial, anticancer, and antitubercular effects. nih.govaimspress.comtandfonline.com The general workflow for such a study involves:

Dataset Assembly: A collection of furan-containing compounds with experimentally measured biological activity is compiled. aimspress.com

Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These can include physicochemical properties (e.g., lipophilicity represented by logP), molecular attributes (e.g., molecular weight, surface area), and quantum chemical descriptors (e.g., HOMO/LUMO energies, electrostatic potential). nih.gov

Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that links a subset of the calculated descriptors to the observed biological activity. digitaloceanspaces.comaimspress.com

Validation: The predictive power of the resulting model is rigorously tested using both internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its robustness and generalizability. digitaloceanspaces.com

These models can elucidate which molecular features are critical for a desired activity, thereby guiding the design of new, more potent this compound analogs. For example, a QSAR study might reveal that higher lipophilicity and specific electrostatic properties are correlated with increased efficacy, providing a clear direction for further synthetic efforts. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Furan Derivatives This table compiles descriptor types used in various studies on furan-containing compounds. nih.govdigitaloceanspaces.comtandfonline.comnih.gov

| Descriptor Class | Example Descriptors | Information Provided |

| Physicochemical | logP, Polar Surface Area (PSA) | Lipophilicity and polarity, relevant to membrane permeability. |

| Topological | Molecular Connectivity Indices | Information about the size, shape, and degree of branching in a molecule. |

| Geometrical (3D) | Molecular Volume, Molecular Surface Area | Steric properties and overall size of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies, Minimal Electrostatic Potential | Electronic properties, such as electron-donating ability and reactivity. |

| 2D Autocorrelation | GETAWAY Descriptors | Information about the 3D molecular geometry projected onto 2D. |

Research into the Applications of N Furfurylformamide and Its Derivatives

Development of N-Furfurylformamide-Derived Materials

The exploration of this compound and its derivatives in material science focuses on leveraging its chemical structure for the creation of new polymers and composites with tailored properties.

Research on Difurfuryldiamines as Curing Agents for Epoxy Resins

Epoxy resins are widely utilized in various fields, including paints, electrical components, civil engineering, and adhesives, owing to their excellent bonding properties, mechanical strength, chemical resistance, and electrical insulation after curing threebond.co.jp. The properties of cured epoxy resins are significantly influenced by the type and loading of the curing agent threebond.co.jpresearchgate.net. Amine-based curing agents are particularly important, as they react with epoxy groups to form cross-linked polymers threebond.co.jp.

While the broader category of biomass curing agents for epoxy resins, including those incorporating furanyl building blocks, is an active area of research for fine-tuning material properties plaschina.com.cnpolymerinnovationblog.com, specific research explicitly detailing "difurfuryldiamines" derived from this compound as curing agents for epoxy resins was not directly identified in the current literature search. However, the general importance of amine curing agents in achieving desired characteristics in epoxy systems underscores the potential for such derivatives within this domain threebond.co.jpresearchgate.net.

Studies on Adhesives for Wood and Polymer Precursors from this compound Intermediates

Research into the development of adhesives for wood and polymer precursors often explores novel chemical intermediates to enhance bonding strength, durability, and other performance characteristics. Despite the potential for this compound to serve as a building block for various organic syntheses, specific studies focusing on its intermediates for the creation of wood adhesives or polymer precursors were not explicitly found within the scope of the conducted research.

Biomedical Research on this compound and its Analogs

Beyond material science, this compound and its structural analogs have been investigated in biomedical contexts, particularly in the identification of biomarkers and the broader field of drug discovery.

Identification as a Potential Metabolomic Biomarker in Disorders of Consciousness Research

This compound has emerged as a potential metabolomic biomarker in the study of disorders of consciousness (DoC). Untargeted metabolomic analysis, a comprehensive approach to identify and quantify metabolites in biological samples, has been applied to serum samples from patients with DoC to uncover metabolic alterations associated with these conditions nih.govnih.gov.

In such studies, this compound was identified among a group of metabolites demonstrating strong discriminative abilities for differentiating various DoC patient groups. For instance, in research aimed at distinguishing traumatic brain injury (TBI)-induced DoC from non-TBI-induced DoC, this compound in serum showed a notable Area Under the Curve (AUC) value of 0.941 nih.gov. This high AUC value indicates its significant potential as a diagnostic marker. Furthermore, this compound was one of five metabolites that exhibited discriminative ability with AUC values exceeding 0.8 in serum metabolomics of DoC patients, suggesting its utility in understanding the underlying metabolic changes and for potential diagnostic and prognostic applications in DoC nih.govresearchgate.net.

The following table summarizes key findings related to this compound as a biomarker in DoC research:

| Biomarker | Sample Type | AUC Value (Context) | Reference |

| This compound | Serum | > 0.8 (Discriminative ability in DoC patients) | nih.govresearchgate.net |

| This compound | Serum | 0.941 (Differentiating TBI vs. non-TBI induced DoC) | nih.gov |

Exploration of Bioactive N-Heterocyclic Derivatives in Drug Discovery Research

N-heterocyclic compounds, characterized by ring structures containing nitrogen atoms, are fundamental to medicinal chemistry and drug discovery openmedicinalchemistryjournal.commdpi.com. This class of compounds is exceptionally prevalent in both natural products and synthetic pharmaceuticals, with over 85% of physiologically active chemical compounds containing heterocyclic structures openmedicinalchemistryjournal.com. Their importance is underscored by their presence in numerous essential biological molecules, including vitamins, hormones, and antibiotics openmedicinalchemistryjournal.com.

The unique ability of nitrogen within heterocyclic rings to engage in diverse binding interactions with biological targets, alongside their prominent electronic effects, significantly enriches the drug discovery process mdpi.com. Research in this area continuously explores the synthesis of novel N-heterocyclic analogues exhibiting a wide range of physiological significance and pharmaceutical applications, such as anticancer, antiviral, and antibacterial activities openmedicinalchemistryjournal.commdpi.comijper.orgresearchgate.net. While the broad significance of N-heterocycles in developing new therapeutic agents is well-established, specific research detailing the direct exploration of this compound or its immediate derivatives as bioactive drug candidates was not explicitly identified in the provided search results.

Future Perspectives and Emerging Research Directions for N Furfurylformamide

Interdisciplinary Research Integrating Omics Technologies with N-Furfurylformamide Metabolomics

The field of "omics" technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive approach to understanding complex biological systems researchgate.netnih.gov. Metabolomics, in particular, focuses on the large-scale study of small molecules, or metabolites, within biological samples such as cells, biofluids, or tissues ebi.ac.ukagresearch.co.nz. Unlike other omics measures, metabolites directly reflect the underlying biochemical activity and cellular state, providing a close link to the molecular phenotype ebi.ac.ukagresearch.co.nztheanalyticalscientist.com.

Integrating metabolomics with other omics technologies provides a holistic view of biological processes, allowing researchers to decipher gene expression, protein function, and metabolic pathways simultaneously researchgate.netnih.govtheanalyticalscientist.comnih.govmdpi.com. This interdisciplinary approach is crucial for identifying novel biomarkers, understanding cellular metabolism, and elucidating mechanisms underlying various physiological conditions and diseases researchgate.netnih.gov. For instance, metabolomics has been applied to study aging processes, where this compound was identified as a metabolite in comparative metabolomics studies of long-lived bats nih.gov. The integration of systems biology with mass spectrometry (systems-MAS) is anticipated to systematically elucidate novel pathways and key metabolites, potentially leading to new therapeutic strategies theanalyticalscientist.com.

The application of high-throughput metabolomics methods is valuable for discovering biomarkers associated with homeostasis disorders researchgate.net. By analyzing thousands of metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectrometry, researchers can gain a detailed picture of metabolic status researchgate.net. Future metabolomics-based studies centered on this compound could reveal its specific metabolic pathways, its interactions with other biomolecules, and its potential roles in various biological contexts, thus expanding our understanding beyond simple detection to deeper mechanistic insights nih.gov.

Advanced Catalyst Design for this compound Transformations and Sustainable Synthesis

Advanced catalyst design plays a critical role in developing sustainable and efficient chemical syntheses, aligning with the principles of green chemistry wikipedia.orgmit.edursc.org. Green chemistry emphasizes minimizing or eliminating the use and generation of hazardous substances, promoting resource efficiency, and designing inherently safer chemical processes wikipedia.orgmit.edu.

This compound has been identified as a pseudo-substrate for formylmethanofuran (B1241027) dehydrogenases (FMDHs), which are enzymes involved in methanogenesis and the reversible reduction of carbon dioxide (CO2) nih.govresearchgate.netnih.govresearchgate.netresearchgate.net. These enzymes, particularly those containing molybdenum (Mo) or tungsten (W) pterin (B48896) cofactors, catalyze the oxidation of this compound, N-methylformamide, and formamide (B127407), albeit with lower catalytic constants compared to their physiological substrate, N-formylmethanofuran nih.govresearchgate.netresearchgate.netoup.com. The ability of FMDHs to catalyze CO2 reduction under mild, aqueous conditions makes them an excellent inspiration for protein engineering and the design of novel bioelectrocatalysts for CO2 fixation researchgate.net.

Research into the molecular details of FMDH active sites and their catalytic mechanisms provides insights for applying these principles to produce CO2-based chemical intermediates and synthesize organic molecules nih.gov. For example, the molybdenum enzyme from Methanosarcina barkeri was found to catalyze the dehydrogenation of this compound, N-methylformamide, formamide, and formate (B1220265), demonstrating its versatility researchgate.net. This understanding can guide the development of new synthetic catalysts that mimic the efficiency and selectivity of these biological systems for this compound transformations, potentially leading to greener and more sustainable routes for its production or conversion into other valuable compounds.

Table 1: Catalytic Activity of Mo-Dependent Formylmethanofuran Dehydrogenase from Methanosarcina barkeri with Pseudo-Substrates

| Pseudo-Substrate | Relative Apparent Vmax (%) researchgate.net |

| N-formylmethanofuran | 100 |

| This compound | 11 |

| N-Methylformamide | 0.2 |

| Formamide | 0.1 |

| Formate | 1 |

Automated Synthesis and High-Throughput Experimentation for this compound Libraries

Automated synthesis and high-throughput experimentation (HTE) are transforming chemical research by enabling the parallel execution of a large number of experiments with increased speed, efficiency, and reduced human error sigmaaldrich.comnih.govyoutube.comscripps.eduseqens.com. These technologies are particularly valuable for rapidly exploring diverse chemical spaces and reaction conditions, accelerating reaction discovery and optimization nih.govseqens.comchemrxiv.org.

The application of automated synthesis platforms, such as those utilizing pre-filled reagent cartridges and robotic systems, allows for the generation, isolation, and purification of compounds with minimal manual intervention sigmaaldrich.comyoutube.comscripps.edu. This approach can significantly reduce the time and resources required for synthesizing large libraries of compounds chemrxiv.org. For this compound, automated synthesis could facilitate the rapid creation of diverse this compound derivatives or analogs. This is crucial for exploring structure-activity relationships, identifying new functionalities, or optimizing properties for specific applications.

HTE, originating from biology, has matured to enable high-throughput screening in multi-well plates, though its adoption in chemistry has faced challenges due to the diverse reaction conditions and heterogeneous mixtures often involved nih.govseqens.com. However, significant progress has been made in adapting equipment for synthetic chemistry seqens.com. By leveraging these advancements, researchers can systematically screen various reaction parameters (e.g., catalysts, solvents, temperatures) for this compound transformations, leading to highly optimized synthetic routes and the efficient generation of compound libraries nih.govchemrxiv.orgmit.edu. This capability is especially beneficial for medicinal chemistry campaigns where large libraries of target analogs are often required chemrxiv.org.

In-depth Mechanistic Studies of this compound in Complex Biological and Environmental Systems

In-depth mechanistic studies are fundamental to understanding the behavior, reactivity, and fate of chemical compounds within complex biological and environmental matrices nih.govmdpi.complos.orgitrcweb.orgplos.org. For this compound, such studies are essential to fully characterize its interactions, transformations, and persistence.

In biological systems, mechanistic investigations would delve into how this compound is metabolized, transported, and interacts with cellular components. As noted, this compound can act as a pseudo-substrate for enzymes like formylmethanofuran dehydrogenases, which are crucial for carbon metabolism in methanogenic bacteria nih.govresearchgate.netnih.govresearchgate.net. Understanding the precise binding modes, catalytic cycles, and regulatory mechanisms of these enzymatic transformations is vital. For example, studies have shown that the furfurylamine (B118560) moiety of methanofuran (B1217411) is a minimum structure required for correct coenzyme binding to formylmethanofuran converting enzymes researchgate.net. Further mechanistic studies could elucidate the implications of this compound's presence or metabolism in various organisms, including its potential roles in metabolic pathways or as a signaling molecule. The inherent sensitivity of metabolomics can detect subtle alterations in biological pathways, providing insight into mechanisms underlying physiological conditions nih.gov.

In environmental systems, mechanistic studies would focus on the fate and transport of this compound once released into different media (air, water, soil, sediment) itrcweb.orgitrcweb.orgfrontiersin.orgresearchgate.netcdc.gov. This includes understanding its persistence, reactivity, degradation pathways (e.g., biodegradation, photodegradation, hydrolysis), and potential for bioaccumulation itrcweb.orgitrcweb.orgfrontiersin.orgcdc.gov. Factors such as temperature, pH, microbial activity, and the presence of dissolved organic matter significantly influence these processes itrcweb.orgfrontiersin.orgcdc.gov. For instance, the degradation pathways of formamide, a related compound, have been theoretically examined, revealing various decomposition channels ebi.ac.uk. Similar detailed studies are needed for this compound to predict its environmental behavior, assess its ecological impact, and inform strategies for environmental management. Understanding the physical, chemical, and biological processes that disperse, transform, or degrade contaminants is critical for predicting their occurrence, migration, and potential exposure itrcweb.orgcdc.gov.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for identifying and quantifying N-Furfurylformamide in biological matrices?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is optimal for identification, leveraging accurate mass measurements and isotopic patterns for specificity. Quantification can be achieved via LC with UV-Vis detection at 210–260 nm, where this compound exhibits characteristic absorbance. Calibration curves using deuterated internal standards improve precision .

Q. How can researchers assess the purity of synthesized this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) to confirm structural integrity and gas chromatography (GC) with flame ionization detection (FID) to quantify impurities. For example, impurities like desacetycefapirin or lysoSM(d18:1) (common in biological samples) can be resolved using gradient elution protocols .

Q. What experimental controls are critical when studying this compound’s role in enzyme kinetics?

- Methodological Answer : Include (1) negative controls (e.g., enzyme-free assays) to rule out non-enzymatic reactions and (2) substrate analogs (e.g., formate or N-formylmethanofuran) to assess specificity. For Methanobacterium FMDH studies, monitor pH-dependent activity shifts and use methyl viologen as an electron acceptor to validate catalytic rates .

Advanced Research Questions

Q. How do differential affinities of Mo- vs. W-FMDH isoforms for this compound impact experimental design?

- Methodological Answer : Design pH-controlled kinetic assays (pH 6.5–8.0) to isolate isoform-specific activity. For instance, Mo-FMDH I from M. wolfei shows higher affinity for this compound (Km ≈ 0.8 mM) compared to W-FMDH II (Km > 2 mM). Use cyanide inhibition tests (5 mM CN⁻) to distinguish Mo-containing isoforms, which are reversibly inactivated .

Q. What statistical approaches resolve contradictions in this compound’s discriminative power across metabolomic studies?

- Methodological Answer : Apply receiver operating characteristic (ROC) analysis with AUC thresholds (e.g., AUC > 0.8 for TBI vs. non-TBI cohorts) to validate biomarker potential. For conflicting datasets (e.g., variable lysoPE(18:0/0:0) levels), use orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify confounding variables like sample preparation or cohort heterogeneity .

Q. How can researchers optimize protocols for this compound stability in long-term enzymatic assays?

- Methodological Answer : Pre-treat reaction buffers with chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation. Under anaerobic conditions (e.g., 95% N₂/5% H₂), this compound stability increases by >40% at 37°C. Monitor degradation via time-course HPLC and adjust assay durations accordingly .

Data Analysis & Reporting

Q. What criteria should guide the inclusion of this compound-related data in peer-reviewed manuscripts?

- Methodological Answer : Follow FAIR data principles:

- Metadata : Report synthesis protocols, storage conditions (−80°C for biological samples), and instrument parameters (e.g., NMR field strength).

- Statistical Validation : Provide p-values, confidence intervals, and effect sizes for comparative studies (e.g., TBI vs. non-TBI cohorts).

- Reproducibility : Share raw data via repositories like Chemotion or RADAR4Chem, ensuring DOI accessibility .

Q. How should contradictory catalytic activities of this compound be addressed in grant proposals?

- Methodological Answer : Frame contradictions as knowledge gaps. For example, propose mechanistic studies (e.g., X-ray crystallography of FMDH-N-Furfurylformamide complexes) to elucidate isoform-specific binding modes. Justify feasibility using preliminary data (e.g., kinetic parameters from Table 7 in ).

Tables for Key Experimental Parameters

| Parameter | Mo-FMDH I | W-FMDH II | Source |

|---|---|---|---|

| Km for this compound | 0.8 mM | >2 mM | |

| pH Optimum | 7.2–7.6 | 6.8–7.0 | |

| Cyanide Inhibition | Reversible | Resistant | |

| AUC (TBI biomarker study) | 0.82 | Not applicable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.